N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-Fluoresceinyl)maleimide” is a fluorescent thiol-reactive dye used to conjugate fluorescein to proteins . It’s used for research purposes .
Synthesis Analysis
While specific synthesis details for “N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate” were not found, a similar compound, “N-(5-Fluoresceinyl)maleimide”, is synthesized by RAFT polymerization . After reduction, these polymers are fluorescently labeled by reacting the free thiol groups with N-(5-fluoresceinyl)maleimide .Molecular Structure Analysis
The molecular weight of “N-(5-Fluoresceinyl)maleimide” is 427.36 g/mol . The molecular formula is C24H13NO7 .Chemical Reactions Analysis
“N-(5-Fluoresceinyl)maleimide” is a thiol-reactive dye, meaning it reacts with thiol groups to form conjugates . This property is utilized in its use as a fluorescent label for proteins .Physical And Chemical Properties Analysis
“N-(5-Fluoresceinyl)maleimide” appears as a solid, with a yellow to orange color . It has an emission (Em) of 505 and an excitation (Ex) of 488 . It is soluble in DMSO at 50 mg/mL .Scientific Research Applications
Analytical Approaches for Carnitine Determination
L-carnitine is essential in fatty acid metabolism, acting as an acyltransferase cofactor and in energy production processes. Its determination in various samples, including biological materials, foods, and dietary supplements, is crucial for understanding metabolic disorders and monitoring carnitine therapy. Advanced analytical techniques have been developed for sensitive analysis of carnitine concentrations, highlighting its significance in pharmaceutical and biological sciences (Dąbrowska & Starek, 2014).
Carnitine's Role in Disease and Therapy
Carnitine plays a vital role in energy production and fatty acid metabolism. Its deficiency is linked to various diseases, including liver and kidney disease, diabetes, and cardiomyopathy. Supplementation of L-carnitine has shown promise in treating these conditions, improving metabolic status, and has been explored for its potential in neurodegenerative diseases like Alzheimer's (Flanagan et al., 2010).
Pharmacokinetics and Clinical Aspects
Understanding the pharmacokinetics of carnitine and its esters is essential for its clinical application. L-carnitine's transport into mitochondria for β-oxidation and its regulation of acylcarnitine levels are critical for maintaining normal mitochondrial function. The balance within the carnitine pool, comprising free L-carnitine and acylcarnitines, reflects mitochondrial metabolism status, influencing the approach to treating carnitine deficiency syndromes (Reuter & Evans, 2012).
Carnitine in Metabolism and Deficiency Syndromes
Carnitine's essential role in transferring long-chain fatty acids across mitochondrial membranes underscores its importance in lipid oxidation and energy production. Disorders related to carnitine insufficiency, whether primary or secondary to other conditions, impair fatty acid entry into mitochondria, leading to metabolic disturbances. The review of carnitine metabolism and deficiency syndromes sheds light on the critical functions of carnitine in health and disease (Rebouche & Engel, 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyloxy]-4-(trimethylazaniumyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O8S/c1-30(2,3)14-18(13-25(33)34)36-27(39)29-15-4-7-20-19(10-15)26(35)38-28(20)21-8-5-16(31)11-23(21)37-24-12-17(32)6-9-22(24)28/h4-12,18H,13-14H2,1-3H3,(H3-,29,31,32,33,34,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQRUEIROGCZGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747795 |
Source
|
Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate | |
CAS RN |
1258239-73-4 |
Source
|
Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.